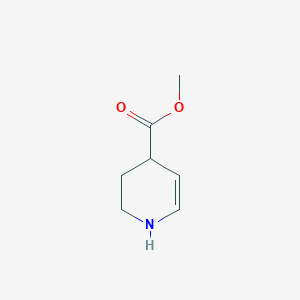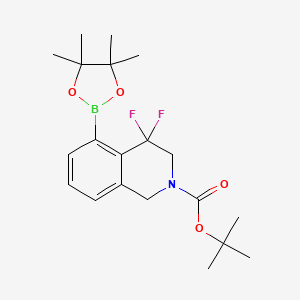![molecular formula C7H7N3O2S B12976725 1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide](/img/structure/B12976725.png)
1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core fused with a sulfonamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable scaffold for the development of therapeutic agents.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide typically involves multi-step synthetic routes. One common method includes the palladium-mediated Sonogashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine . This reaction is followed by further functionalization steps to introduce the sulfonamide group. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be employed to modify the sulfonamide group, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: The compound has shown promise in modulating biological pathways, making it a valuable tool for studying cellular processes.
Medicine: It has been investigated for its potential as an anticancer agent, particularly as an inhibitor of tubulin polymerization. This property makes it a candidate for the development of novel chemotherapeutic agents.
Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a tubulin polymerization inhibitor, it binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . This interaction is facilitated by the formation of hydrogen bonds with key amino acid residues at the binding site.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide can be compared with other similar compounds, such as:
1H-Pyrrolo[3,2-c]pyridine derivatives: These compounds also exhibit anticancer activities by targeting tubulin polymerization.
1H-Pyrrolo[3,4-c]pyridine derivatives: These compounds have been studied for their potential analgesic and sedative activities. The uniqueness of this compound lies in its specific structural features and the presence of the sulfonamide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H7N3O2S |
|---|---|
Peso molecular |
197.22 g/mol |
Nombre IUPAC |
pyrrolo[2,3-c]pyridine-1-sulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)10-4-2-6-1-3-9-5-7(6)10/h1-5H,(H2,8,11,12) |
Clave InChI |
IAFVXKKNIPUPEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1C=CN2S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate](/img/structure/B12976644.png)

![2,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B12976657.png)
![Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde](/img/structure/B12976658.png)



![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)


![Ethyl (ne)-n-[(4-fluorophenyl)methylene]carbamate](/img/structure/B12976695.png)

![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)

